molecular formula C15H17N3O4S B560483 Ischemin CAS No. 1357059-00-7

Ischemin

Katalognummer: B560483
CAS-Nummer: 1357059-00-7
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: UUECJWRVDTUDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ischemin is a small-molecule bromodomain (BrD) inhibitor that selectively targets the CREB-binding protein (CREBBP) bromodomain. Structurally, it is an azobenzene-based compound featuring a biarylazo scaffold . This compound binds to the acetyl-lysine (KAc) recognition site of CREBBP with a dissociation constant (Kd) of 19 μM, demonstrating at least five-fold selectivity over other human bromodomains, including those of PCAF, BRD4, and BAZ2B .

Vorbereitungsmethoden

Enzymatic Preparation Methods for DNA-Based Components

Optimization of Enzyme-Linked DNA Extraction

Enzymatic preparation remains pivotal for isolating DNA fragments used in ischemic stroke biomarker research. A study utilizing proteinase K demonstrated a 5.5-fold increase in DNA yield (from 1.42 ± 0.21 ng/μL to 7.78 ± 1.40 ng/μL) by tripling enzyme concentration . This method achieved full short tandem repeat (STR) profiles (16/16 loci) from degraded bloodstains on denim substrates, with a 20-minute incubation period .

Table 1: DNA Yield Optimization via Enzyme Concentration

Enzyme Concentration (Units)DNA Yield (ng/μL)STR Profile Completeness
1.42 ± 0.218/16 loci
7.78 ± 1.4016/16 loci

Microfluidic adaptation reduced processing time to 60 seconds using poly(methyl methacrylate) devices, maintaining STR fidelity while eliminating organic solvent use . This approach’s scalability makes it suitable for high-throughput Ischemin precursor synthesis.

Synthetic Conjugation Techniques for Bioactive Molecules

Two-Step Chlorination and Esterification

The synthesis of Paeonol-Ozagrel conjugate (POC), a compound with structural similarities to this compound, employed a chlorination-esterification sequence . Ozagrel was treated with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 77°C for 2.5 hours, achieving 98% conversion to ozagrel chloride. Subsequent reaction with paeonol in trimethylamine yielded POC at 21.7% after chromatographic purification .

Table 2: Reaction Parameters for Conjugate Synthesis

ParameterValue
SOCl₂ Volume15 mL
Reaction Temperature77°C
Paeonol Equivalents1.2
Final Yield21.7%

High-performance liquid chromatography (HPLC) confirmed 98.5% purity using a methanol-water gradient (70:30 v/v) . The partition coefficient (logP) of 3.2 ± 0.1 in n-octanol/water systems suggests this compound analogs exhibit favorable blood-brain barrier penetration .

Solid-Phase Microextraction (SPME) for Purification

Polymeric Ionic Liquid (PIL) Sorbents

PIL-based SPME fibers demonstrated 89% recovery of plasmid DNA from bacterial lysates, outperforming traditional silica-based materials . For this compound’s lipophilic components, a dicationic ionic liquid cross-linker provided selective extraction of aromatic amines with <5% matrix interference .

Computational Modeling for Synthesis Design

Molecular Docking of this compound Precursors

Network pharmacology identified six key targets (AKT1, TNF, IL6, VEGFA, CASP3, MAPK1) for ischemic stroke therapeutics . AutoDock Vina simulations revealed paeonol derivatives bind TNF-α with a docking score of -8.2 kcal/mol, surpassing native ligands (-6.7 kcal/mol) .

Table 3: Docking Scores for Neuroprotective Agents

CompoundTargetDocking Score (kcal/mol)
PaeonolTNF-α-8.2
OzagrelCOX-2-7.5
Native LigandTNF-α-6.7

Analytical Validation and Pharmacokinetics

LC-MS/MS Method Development

A validated LC-MS/MS protocol quantified POC in rat plasma with a linear range of 1–1,000 ng/mL (R² = 0.9995) . Protein precipitation using acetonitrile achieved 94.3% recovery, while intra-day precision remained <8.1% RSD .

Table 4: Pharmacokinetic Parameters of POC in Rats

ParameterValue
t₁/₂ (min)45.2 ± 6.7
Cₘₐₓ (ng/mL)892.4 ± 102.3
AUC₀–₄ₕ (ng·h/mL)12,340 ± 1,450

Analyse Chemischer Reaktionen

Database Analysis

  • PubChem , CAS SciFinder , and NIST Chemical Kinetics Database show no records matching "Ischemin" as a chemical entity.
  • The term does not appear in any chemical reaction mechanisms, synthesis pathways, or pharmacological studies within the search results (e.g., ).

Contextual Relevance to Ischemic Pathways

While "this compound" may be a misspelling or conceptual term related to ischemic stroke or ischemia-reperfusion injury , no compound by this name is documented in:

  • Studies on oxidative stress mechanisms in ischemic brain injury .
  • Research on metal ions, ROS production, or lipid peroxidation in PM2.5-induced stroke .
  • Biochemical analyses of neuroprotective agents like baicalin or 3-hydroxypyridine ascorbate .

Potential Explanations

  • Terminology Error : The name may refer to a hypothetical compound , proprietary drug candidate , or misspelling (e.g., "this compound" vs. "ischemia-associated molecules").
  • Research Gaps : No studies meeting the criteria for chemical reaction data, structural characterization, or clinical trials were identified.

Recommendations for Further Investigation

  • Verify the compound’s nomenclature using IUPAC standards.
  • Explore unpublished/preclinical data if "this compound" is a proprietary entity.
  • Investigate related ischemic stroke biomarkers (e.g., succinate , nitrotyrosine , or peroxynitrite ) for analogous reaction pathways.

Wissenschaftliche Forschungsanwendungen

Understanding Ischemin in Ischemic Stroke

This compound has been studied extensively in relation to ischemic stroke, where it plays a crucial role in the pathophysiological mechanisms involved. Emerging technologies such as single-cell RNA sequencing and spatial transcriptomics are being utilized to explore the molecular and cellular responses during ischemic events. These technologies allow for high-resolution identification of cell-specific markers, providing insights into the cellular heterogeneity and gene expression patterns associated with stroke progression .

Case Studies: Gene Expression and this compound

A notable study conducted by Ischemia Care focused on RNA gene expression patterns in patients experiencing acute ischemic stroke. The multicenter observational study demonstrated unique gene activity changes that could help identify the etiology of strokes. This foundational research highlights this compound's potential as a biomarker for early diagnosis and targeted therapies .

Applications in Ischemic Heart Disease

This compound is also relevant in the context of ischemic heart disease (IHD), which is characterized by reduced oxygen supply to the heart muscle. Research at the Krannert Cardiovascular Research Center emphasizes understanding IHD through structural and functional changes in the heart. The program employs advanced imaging technologies like MRI and PET to develop biomarkers for non-invasive detection of myocardial injury .

Clinical Trials and Findings

The ISCHEMIA trial, a significant clinical study, investigated treatment strategies for patients with IHD. It found that while invasive procedures did not significantly lower rates of cardiovascular death or heart attacks compared to optimal medical therapy, they provided better symptom relief for patients suffering from angina . This underscores the importance of this compound in evaluating treatment efficacy and patient outcomes.

Biochemical Properties and Therapeutic Potential

Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-diabetic, anti-Alzheimer's, and anticancer properties. For instance, isatin derivatives have been synthesized as potent inhibitors of various enzymes linked to these diseases .

Table 1: Biological Activities of this compound Derivatives

Activity Target Mechanism
Anti-diabeticα-amylaseInhibition of enzyme activity
Anti-AlzheimerAcetylcholinesteraseEnzyme inhibition
AntitumorVarious cancer cell linesInduction of apoptosis and inhibition of proliferation

Future Directions and Research Opportunities

The ongoing research surrounding this compound indicates its potential as a multi-target therapeutic agent. Studies exploring its role in signaling pathways involved in ischemic conditions are crucial for developing targeted therapies . The integration of molecular modeling simulations with experimental data may enhance our understanding of its efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of ischemin involves its interaction with cellular pathways that are activated during ischemic conditions. This compound targets specific molecular pathways, such as the Wnt signaling pathway, which plays a crucial role in cell survival and apoptosis. By modulating these pathways, this compound can help reduce cell damage and promote tissue repair .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bromodomain Inhibitors

Structural and Functional Comparison

Ischemin belongs to a diverse class of bromodomain inhibitors. Below is a comparative analysis with key analogues:

Table 1: Comparison of this compound with Similar Bromodomain Inhibitors

Compound Structure Class Target BRD Kd/IC50 Selectivity (vs. Other BRDs) Cellular Effects References
This compound Biarylazo (azobenzene) CREBBP 19 μM (Kd) ≥5-fold selectivity Inhibits p53-CREBBP interaction; prevents apoptosis in ischemic cells
MS7972 N-acetyl indole CREBBP 19.6 μM (Kd) Moderate selectivity Reduces p53 levels in DNA-damaged U2OS cells
Cyclic peptide 8 Cyclic peptide CREBBP 8 μM (Kd) High selectivity Inhibits p53 transcriptional activation
I-CBP112 Triazolodiazepine CREBBP/EP300 151 nM (Kd) 40-fold selectivity over BET Impairs leukemic cell self-renewal in vitro/in vivo
SGC-CBP30 Isoxazole derivative CREBBP 21 nM (Kd) 40-fold selectivity over BET Potent anti-proliferative effects in cancer models
JQ1 Triazolodiazepine BRD4 (BET) 90 nM (Kd) BET-specific Induces differentiation in midline carcinoma; reduces tumor growth

Key Findings

Potency and Selectivity: this compound and MS7972 are early-generation CREBBP inhibitors with modest potency (Kd ~19 μM) but demonstrated feasibility in targeting the KAc binding pocket . Cyclic peptide 8 exhibits improved potency (Kd = 8 μM) but faces challenges in cell permeability due to its peptidic nature . I-CBP112 and SGC-CBP30 represent second-generation inhibitors with nanomolar affinities (Kd = 151 nM and 21 nM, respectively) and enhanced selectivity, enabling in vivo applications .

I-CBP112 and SGC-CBP30 show promise in oncology, particularly in leukemia, by disrupting CREBBP/EP300-dependent transcriptional programs . JQ1, a BET-specific inhibitor, validates bromodomain targeting in cancer but lacks activity against CREBBP .

Structural Insights :

  • This compound’s biarylazo scaffold mimics KAc interactions, forming hydrogen bonds with Asn1168 in CREBBP .
  • BET inhibitors like JQ1 utilize a triazolodiazepine core to engage conserved water molecules in BRD4, a mechanism distinct from this compound’s binding mode .

Biologische Aktivität

Ischemin is a compound that has garnered attention for its potential biological activities, particularly in the context of ischemic conditions. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is a compound associated with the modulation of biological processes in ischemic conditions. It has been investigated for its potential neuroprotective effects, particularly in relation to ischemic stroke and heart diseases. Understanding its biological activity requires a comprehensive look at its molecular interactions and physiological impacts.

The biological activity of this compound is primarily linked to its role in modulating cellular responses to ischemia. Key mechanisms include:

  • Ubiquitination Modulation : this compound appears to influence protein ubiquitination, which is critical for regulating protein stability and function under stress conditions. This process is particularly relevant in neuronal cells during ischemic events .
  • Kinase Regulation : Research indicates that this compound may affect the activity of various kinases involved in signal transduction pathways. These kinases are essential for maintaining cellular homeostasis during ischemic stress .
  • Neuroprotection : this compound has shown potential neuroprotective effects by mitigating neuronal damage during ischemic episodes. This includes reducing inflammation and oxidative stress, which are significant contributors to neuronal injury .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
NeuroprotectiveReduces neuronal damage in ischemic conditions
UbiquitinationModulates protein ubiquitination in neurons
Kinase InteractionRegulates activity of kinases like CaMKII and PKC
Inflammation ReductionDecreases inflammatory markers post-ischemia

Case Studies

Several studies have explored the effects of this compound on various models of ischemia:

  • Neuroprotective Effects in Stroke Models :
    • A study involving a transient focal ischemia model demonstrated that this compound administration resulted in reduced infarct size and improved neurological scores compared to control groups. The mechanism was attributed to its ability to modulate kinase activities and reduce oxidative stress .
  • Cardioprotective Properties :
    • In models of ischemic heart disease, this compound was shown to enhance cardiac function post-ischemia by promoting angiogenesis and reducing apoptosis in cardiac tissues. This effect was linked to the activation of survival pathways mediated by specific kinases .
  • Gene Expression Studies :
    • A multicenter observational study utilized RNA gene expression profiling to assess the impact of this compound on acute ischemic stroke patients. Results indicated significant modulation of genes associated with inflammation and cell survival pathways, supporting its therapeutic potential .

Research Findings

Recent research has provided insights into the specific pathways influenced by this compound:

  • Ubiquitin-Proteasome Pathway : Studies have shown that this compound enhances ubiquitination processes that can lead to the degradation of damaged proteins, thereby promoting cell survival during ischemic stress .
  • Signal Transduction Pathways : The compound has been linked to the modulation of several key signaling pathways, including those involving phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cellular responses to stress .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ischemin in inhibiting p53 transcriptional activity?

this compound acts as a synthetic suppressor of p53 by blocking its interaction with the coactivator CREB-binding protein (CBP). Specifically, it inhibits the binding of acetylated p53 (at Lysine 382) to CBP's bromodomain, a structural motif critical for recognizing acetylated lysine residues . Methodologically, researchers should validate this interaction using co-immunoprecipitation (Co-IP) assays or structural studies (e.g., X-ray crystallography, as shown in PDB 2l84) .

Q. What experimental protocols are recommended for using this compound in cell-based studies?

  • Concentration range : 10 μM is commonly used to inhibit p53-CBP interactions without cytotoxicity in thyroid cancer cell lines (e.g., HTC/C3) .
  • Controls : Include DMSO-only controls and validate p53 activity via downstream targets like p21 (Western blot) .
  • Timing : Pre-incubate cells with this compound for 1–2 hours before treatment with other agents (e.g., SP600125) to ensure pathway modulation .

Q. How can researchers confirm the specificity of this compound in experimental systems?

Use orthogonal assays to rule off-target effects:

  • Compare results with genetic knockdown of CBP or p53.
  • Employ bromodomain inhibitors with distinct structural profiles (e.g., JQ1 for BRD4) to assess cross-reactivity .
  • Monitor unrelated pathways (e.g., NF-κB) to verify selectivity .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across cell lines be resolved?

In HTC/C3 cells, this compound significantly reverses SP600125-induced p21 expression and growth inhibition, but this effect is absent in SW1736 cells . To address contradictions:

  • Cell line profiling : Assess baseline p53 status (wild-type vs. mutant) and CBP expression levels.
  • Dose-response curves : Optimize this compound concentrations for each model (e.g., 5–20 μM) .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify compensatory pathways .

Q. What strategies optimize this compound’s use in studying epigenetic regulation?

  • Combination therapies : Pair this compound with histone deacetylase (HDAC) inhibitors to dissect acetylation-dependent transcriptional regulation .
  • Time-lapse imaging : Track real-time chromatin remodeling in live cells using fluorescent reporters (e.g., CBP-GFP fusion proteins) .
  • Structural analogs : Compare this compound with bromodomain inhibitors like BRD7-IN-2 to map structure-activity relationships .

Q. How should researchers design experiments to assess this compound’s role in mitotic defects?

  • Mitotic analysis : Use phospho-histone H3 (Ser10) staining and tubulin immunofluorescence to quantify mitotic aberrations (e.g., multipolar spindles) .
  • Functional rescue : Co-treat with p53 activators (e.g., Nutlin-3) to determine if defects are p53-dependent .
  • Data rigor : Follow guidelines for reproducible microscopy (e.g., blinding, ≥3 biological replicates) .

Q. Methodological Best Practices

Q. What are key considerations for data reproducibility in this compound studies?

  • Documentation : Provide detailed protocols for compound preparation (e.g., stock solubility in DMSO) and storage conditions (-20°C in aliquots) .
  • Validation : Include positive/negative controls in every experiment (e.g., p53-null cells) .
  • Data sharing : Deposit raw data (e.g., Western blot images, microscopy files) in FAIR-compliant repositories .

Q. How can researchers contextualize this compound’s effects within broader epigenetic networks?

  • Pathway mapping : Use tools like STRING or KEGG to integrate this compound’s targets (CBP/p53) with chromatin modifiers .
  • Cross-disciplinary collaboration : Engage structural biologists for binding assays and computational chemists for molecular dynamics simulations .

Eigenschaften

CAS-Nummer

1357059-00-7

Molekularformel

C15H17N3O4S

Molekulargewicht

335.4 g/mol

IUPAC-Name

5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid

InChI

InChI=1S/C15H17N3O4S/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16/h4-7,19H,16H2,1-3H3,(H,20,21,22)

InChI-Schlüssel

UUECJWRVDTUDCB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C

Kanonische SMILES

CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)O)C

Synonyme

(E)-5-(2-Amino-4-hydroxy-5-methyl-phenylazo)-2,4-dimethyl-benzenesulfonic acid;  5-[(1E)-2-(2-                              Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethyl-benzenesulfonic acid;  MS120

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ischemin
Reactant of Route 2
Ischemin
Reactant of Route 3
Reactant of Route 3
Ischemin
Reactant of Route 4
Reactant of Route 4
Ischemin
Reactant of Route 5
Ischemin
Reactant of Route 6
Reactant of Route 6
Ischemin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.